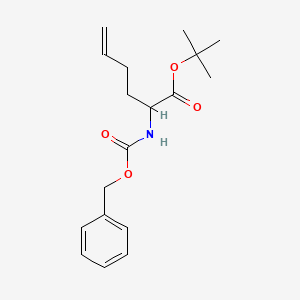

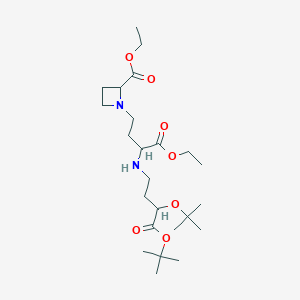

Tert-butyl 2-(phenylmethoxycarbonylamino)hex-5-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

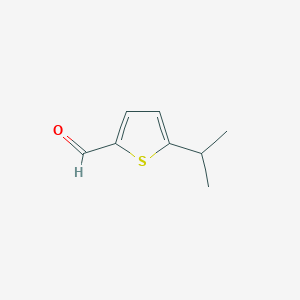

Le 2-(phénylméthoxycarbonylamino)hex-5-énoate de tert-butyle est un composé organique qui appartient à la classe des esters d'acides carboxyliques. Ce composé se caractérise par la présence d'un groupe tert-butyle, d'un groupe phénylméthoxycarbonylamino et d'un groupe hex-5-énoate. Il est couramment utilisé en synthèse organique et a diverses applications dans la recherche scientifique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 2-(phénylméthoxycarbonylamino)hex-5-énoate de tert-butyle implique généralement l'estérification de l'acide carboxylique correspondant avec l'alcool tert-butylique en présence d'un catalyseur approprié. Les conditions réactionnelles impliquent souvent l'utilisation d'un agent déshydratant tel que le dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP) pour faciliter le processus d'estérification .

Méthodes de production industrielle

En milieu industriel, la production du 2-(phénylméthoxycarbonylamino)hex-5-énoate de tert-butyle peut être mise à l'échelle en utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un contrôle précis des paramètres réactionnels tels que la température, la pression et les débits, assurant des rendements et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le 2-(phénylméthoxycarbonylamino)hex-5-énoate de tert-butyle subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Oxydation : Permanganate de potassium (KMnO4) en milieu acide.

Réduction : Hydrure de lithium et d'aluminium (LiAlH4) dans l'éther anhydre.

Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base telle que l'hydrure de sodium (NaH).

Principaux produits formés

Oxydation : Acides carboxyliques.

Réduction : Dérivés alcooliques.

Substitution : Esters ou amides substitués.

Applications De Recherche Scientifique

Le 2-(phénylméthoxycarbonylamino)hex-5-énoate de tert-butyle a une large gamme d'applications en recherche scientifique :

Mécanisme d'action

Le mécanisme d'action du 2-(phénylméthoxycarbonylamino)hex-5-énoate de tert-butyle implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut agir comme un inhibiteur ou un activateur, en fonction de sa structure et de la nature de la cible. Les voies impliquées peuvent inclure la modification covalente des sites actifs ou les interactions non covalentes avec les poches de liaison .

Mécanisme D'action

The mechanism of action of tert-butyl 2-(phenylmethoxycarbonylamino)hex-5-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include covalent modification of active sites or non-covalent interactions with binding pockets .

Comparaison Avec Des Composés Similaires

Composés similaires

- 2-(Benzamido substitué)phénylcarbamate de tert-butyle

- Monoperoxycarbonate de tert-butyle (2-éthylhexyle)

- Dérivés de phénothiazine triaryl-substitués

Unicité

Le 2-(phénylméthoxycarbonylamino)hex-5-énoate de tert-butyle est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. Son groupe tert-butyle fournit une gêne stérique, améliorant sa stabilité et sa sélectivité dans les réactions. De plus, le groupe phénylméthoxycarbonylamino permet des modifications chimiques polyvalentes, ce qui en fait un composé précieux en chimie synthétique et en développement de médicaments .

Propriétés

IUPAC Name |

tert-butyl 2-(phenylmethoxycarbonylamino)hex-5-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-5-6-12-15(16(20)23-18(2,3)4)19-17(21)22-13-14-10-8-7-9-11-14/h5,7-11,15H,1,6,12-13H2,2-4H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DINMGAIULDFCAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC=C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-yl)formamido]-3-phenylpropanoate](/img/structure/B12289184.png)

![Lithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-[[3-(2-octanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate](/img/structure/B12289192.png)